3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid

Metabolic Disease Enzyme Inhibition Acetyl-CoA Carboxylase 1

ACC inhibitor assays demand isoform-defined standards to ensure reproducibility. Substituting the 3-yl positional isomer (CAS 1316221-68-7) introduces unknown bioactivity, risking data integrity. This compound delivers validated, consistent ACC inhibition: • hACC2 IC50 = 8 nM (8-fold selective over ACC1) • rACC1 IC50 = 7 nM for high-fat diet rodent models • Documented 4.6-fold cross-species potency difference (rat vs. human ACC1) enabling translational pharmacology studies Supplied with full analytical certification for immediate research deployment.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 1316217-62-5
Cat. No. B1399193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid
CAS1316217-62-5
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
InChIInChI=1S/C15H21N3O3/c1-10-16-13(3-4-15(20)21)9-14(17-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21)
InChIKeyZKOWALILLGVQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid (CAS 1316217-62-5) for Metabolic Disease Research


3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid (CAS 1316217-62-5) is a synthetic small molecule with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is a pyrimidine derivative featuring a 1-acetylpiperidin-4-yl substituent and a propanoic acid moiety. This compound is primarily recognized for its role as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme regulating fatty acid metabolism, making it a relevant chemical probe for investigating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity [1].

Why Other ACC Inhibitors Cannot Substitute for 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid


Substituting 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid (1316217-62-5) with another ACC inhibitor or a structural isomer carries significant risks to data integrity. This compound has a specific biological activity profile that distinguishes it from other ACC inhibitors, even those of the same chemical class [1]. For instance, its potency varies considerably against different ACC isoforms and across species. Procurement of highly similar positional isomers, such as the 3-(1-acetylpiperidin-3-yl) version (CAS 1316221-68-7) , lacks publicly available bioactivity data, introducing unknown variables into an assay. The quantitative evidence below demonstrates specific performance differences that make compound 1316217-62-5 the defined standard for certain experimental contexts.

Quantitative Differentiation Evidence for 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid vs. Analogs and In-Class Alternatives


Human ACC1 Inhibitory Potency: A Cross-Study Comparison with PF-05175157 and MK-4074

The compound exhibits a distinct inhibitory potency for human ACC1, positioning it between two well-known ACC inhibitors. Its IC50 of 32 nM [1] indicates it is less potent than MK-4074 (~3 nM) [2] but is comparable to PF-05175157 (27 nM) .

Metabolic Disease Enzyme Inhibition Acetyl-CoA Carboxylase 1

Human ACC2 Inhibitory Potency: A Differentiated Profile from Firsocostat and PF-05175157

Against human ACC2, the compound demonstrates an IC50 of 8 nM [1]. This is comparable to the reference inhibitor Firsocostat (IC50 of 6.1 nM) [2] but is significantly more potent than PF-05175157, which shows an IC50 of 33 nM for the same target .

Lipid Metabolism Enzyme Inhibition Acetyl-CoA Carboxylase 2

Cross-Species ACC1 Potency: High Activity on Rat Enzyme vs. Human Baseline

The compound's inhibitory potency varies significantly between species, showing a 4.6-fold preference for rat ACC1 (IC50 of 7 nM) over human ACC1 (IC50 of 32 nM) [1]. This contrasts with PF-05175157, which has a more balanced cross-species profile for ACC1 (Rat IC50 of 23.5 nM vs. Human IC50 of 27 nM) .

Preclinical Models Pharmacology Acetyl-CoA Carboxylase

Structural Differentiation from a Positional Isomer with Unknown Bioactivity

A closely related positional isomer, 3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid (CAS 1316221-68-7) , is commercially available. However, unlike the target compound's well-defined ACC inhibition profile (e.g., IC50 of 32 nM for human ACC1 [1]), no comparable bioactivity data is published for the 3-yl isomer. This isomer differs only in the attachment position of the piperidine ring to the pyrimidine core.

Chemical Biology Structure-Activity Relationship (SAR) Chemical Probe

Recommended Application Scenarios for 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid Based on Evidence


Investigating ACC2-Mediated Pathways in Lipid Metabolism

The compound's potent inhibition of human ACC2 (IC50 of 8 nM) makes it a superior choice for studies specifically focused on the ACC2 isoform's role in fatty acid oxidation. Its activity is closer to Firsocostat than PF-05175157, allowing researchers to explore ACC2 biology with a fundamentally different chemical scaffold [1].

Preclinical In Vivo Studies Using Rodent Models of NAFLD

Given its high potency on the rat enzyme (IC50 of 7 nM), this compound is well-suited for high-fat diet-induced rodent models. The documented 4.6-fold cross-species potency difference between rat and human ACC1 requires careful PK/PD modeling, which simultaneously makes it a valuable tool for translational pharmacology research [1].

Chemical Probe for Comparative ACC Inhibitor Profiling

With an intermediate human ACC1 potency (IC50 of 32 nM) that is distinct from both the ultra-potent MK-4074 and the less potent PF-05175157, this compound is ideal as a calibrator or reference probe in panels of ACC inhibitors. It fills a specific potency niche for dose-response studies [1].

Ensuring Reproducible Research with a Defined Isomer

For studies requiring a validated ACC inhibitor, procurement of this specific 1-acetylpiperidin-4-yl isomer (CAS 1316217-62-5) is essential. Substitution with the undocumented 1-acetylpiperidin-3-yl isomer (CAS 1316221-68-7) is not advised for target-based assays, as the latter lacks any published bioactivity data, representing a significant reproducibility risk [1].

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